
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid is a chemical compound with the CAS Number: 1260826-90-1 . It has a molecular weight of 226.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F2O2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 226.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid, like other polyfluoroalkyl chemicals, has been a topic of environmental research due to its potential degradation into perfluoroalkyl acids (PFAAs). Studies focus on the microbial degradation pathways in the environment, including water, soil, and sediments, leading to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the degradation mechanisms helps in evaluating the environmental fate, effects, and potential regulation of these chemicals. The degradation process involves both abiotic and microbial actions, with the latter playing a crucial role in breaking down non-fluorinated functionalities and contributing to the environmental cycling of PFCAs and PFSAs (Liu & Avendaño, 2013).
Health Impact Studies
The developmental toxicity of perfluoroalkyl acids, including derivatives of 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid, has been extensively studied. Research has shown that these compounds, particularly perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are present in humans and wildlife, raising concerns about their health effects. These studies aim to better understand the hazards of PFCAs and their potential relevance to human health risk, with a focus on developmental and reproductive indices in rodent models (Lau, Butenhoff, & Rogers, 2004).
Bioaccumulation and Environmental Persistence
Research has critically reviewed the bioaccumulation potential of PFCAs, comparing them with regulatory criteria and other persistent lipophilic compounds. Findings suggest that PFCAs with shorter carbon chains (seven fluorinated carbons or less) are not considered bioaccumulative according to regulatory criteria, despite their environmental persistence and detection in wildlife. This research helps in assessing the environmental risk and regulatory classification of PFCAs, including those derived from 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid (Conder et al., 2008).
Treatment and Remediation Technologies
Studies on novel treatment technologies for PFAS compounds, including derivatives of 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid, focus on addressing the challenges posed by their physicochemical properties, such as high solubility in water and resistance to conventional treatment methods. Research explores innovative approaches like sonochemistry, bioremediation, and photolysis for the effective removal of these compounds from the environment, particularly groundwater (Kucharzyk et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For more detailed safety information, please refer to the MSDS .
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSUDDLYOOYHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

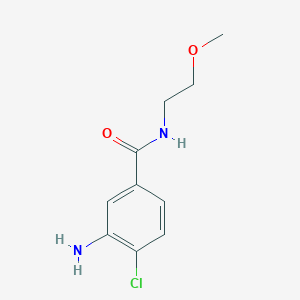


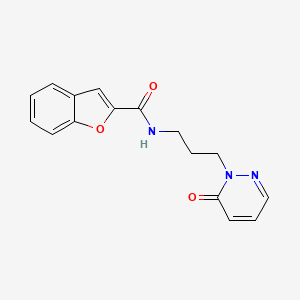
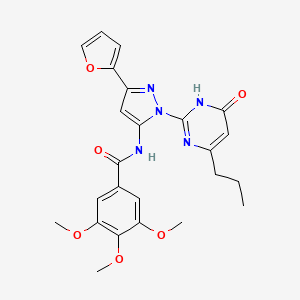
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)
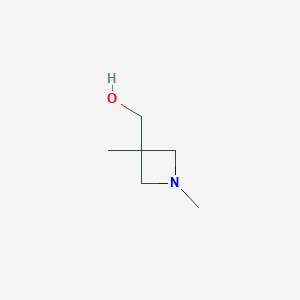


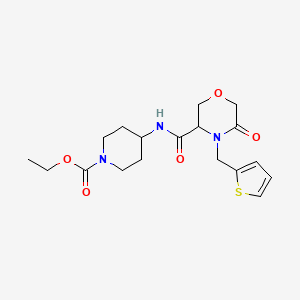

![N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2962846.png)
![4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962847.png)
![6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2962850.png)